molecular formula C11H14N2O2 B3833285 N'-butanoylbenzohydrazide

N'-butanoylbenzohydrazide

Cat. No.: B3833285
M. Wt: 206.24 g/mol
InChI Key: UOEQNTRKVGUPJL-UHFFFAOYSA-N
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Description

N'-Butanoylbenzohydrazide is a benzohydrazide derivative characterized by a butanoyl group (CH₂CH₂CH₂CO-) attached to the hydrazide nitrogen. This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their structural diversity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N'-butanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-6-10(14)12-13-11(15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQNTRKVGUPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-butanoylbenzohydrazide can be synthesized through the reaction of benzohydrazide with butanoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’-butanoylbenzohydrazide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-butanoylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.

Major Products Formed

    Oxidation: Benzoylbutanoic acid derivatives.

    Reduction: Butanoylbenzohydrazine.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-butanoylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N’-butanoylbenzohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Benzohydrazide derivatives vary significantly based on substituents attached to the hydrazide nitrogen and the benzoyl ring. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity Reference
H18 () C₃₄H₂₈N₄O₂ 548.61 240–242 4-Methoxybenzylidene Not specified
H19 () C₃₅H₃₀N₄O₂ 562.64 230–232 4-Methoxybenzylidene Not specified
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide () C₁₄H₁₀N₄O₅ 314.25 Not reported 3-Nitrobenzylidene Antimicrobial (inferred)
N'-(3-Bromobenzylidene)-4-hydroxybutanohydrazide () C₁₁H₁₃BrN₂O₂ 285.14 Not reported 3-Bromobenzylidene, 4-hydroxybutanoyl Not specified
N'-Butanoylbenzohydrazide (Hypothetical) C₁₁H₁₄N₂O₂ 206.24 ~180–190 (estimated) Butanoyl Potential enhanced lipophilicity

Key Observations :

  • Melting Points: Aromatic substituents (e.g., benzylidene, nitro groups) generally confer higher melting points (230–245°C) due to stronger π-π stacking and hydrogen bonding . Aliphatic chains, as in this compound, likely reduce crystallinity, leading to lower melting points (~180–190°C estimated).
  • Molecular Weight: The butanoyl group results in a lower molecular weight compared to bulkier aromatic substituents (e.g., naphthyl in H18–H22).
  • Solubility : Hydroxy or methoxy groups (e.g., H18, ) enhance aqueous solubility via hydrogen bonding, whereas aliphatic chains may increase solubility in organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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